
3-Bromo-1-(2-fluorophenyl)piperidin-2-one
Overview
Description
3-Bromo-1-(2-fluorophenyl)piperidin-2-one is a chemical compound known for its intricate molecular structure. It has a CAS number of 1342838-72-5 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(2-fluorophenyl)piperidin-2-one is represented by the InChI code: 1S/C11H11BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-2,5-6,8H,3-4,7H2 . The molecular weight of this compound is 272.12 .Scientific Research Applications
Synthesis of Radiotracers and Imaging Agents
One of the notable applications of similar bromo-fluorophenyl piperidinone derivatives is in the synthesis of radiotracers for positron emission tomography (PET). These compounds are synthesized to study specific receptors in the brain, such as CB1 cannabinoid receptors, which are crucial for neuroscientific research and understanding various neurological conditions (Katoch-Rouse & Horti, 2003). Additionally, fluorinated radiotracers for imaging σ(1) receptors in the central nervous system have been developed, showcasing the importance of fluorinated piperidine derivatives in the design of compounds with high affinity and selectivity for receptor sites, aiding in the diagnosis and study of psychiatric and neurodegenerative disorders (Maestrup et al., 2011).
Enantioselective Synthesis and Chiral Analysis
Compounds structurally related to 3-Bromo-1-(2-fluorophenyl)piperidin-2-one have been used in enantiomeric resolution and simulation studies, emphasizing the importance of chirality in pharmaceuticals. The ability to resolve enantiomers is crucial for drug development, as different enantiomers of a drug can have vastly different therapeutic effects and metabolisms (Ali et al., 2016).
Pharmacological Research
Fluorinated and brominated piperidine derivatives are also explored for their pharmacological activities, including the development of novel ligands for receptors implicated in various diseases. For example, the synthesis and biological evaluation of spirocyclic σ(1) receptor ligands have demonstrated the potential of these compounds in therapeutic applications, indicating a broad area of research where such chemical intermediates play a pivotal role (Wiese et al., 2011).
Chemical Synthesis and Material Science
In material science and synthetic chemistry, derivatives of 3-Bromo-1-(2-fluorophenyl)piperidin-2-one are employed as building blocks for the synthesis of complex molecules. This includes the preparation of conjugated polythiophenes for electronic applications, highlighting the role of such compounds in the development of novel materials with specific electrical properties (Gohier et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to act as dopamine and norepinephrine reuptake inhibitors.
Mode of Action
Result of Action
The molecular and cellular effects of 3-Bromo-1-(2-fluorophenyl)piperidin-2-one’s action would depend on its specific targets and mode of action. If it acts as a dopamine and norepinephrine reuptake inhibitor, it could potentially lead to increased levels of these neurotransmitters in the brain, affecting mood and other neurological functions.
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of 3-Bromo-1-(2-fluorophenyl)piperidin-2-one . .
properties
IUPAC Name |
3-bromo-1-(2-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-2,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUIYZYNUFWVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-fluorophenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



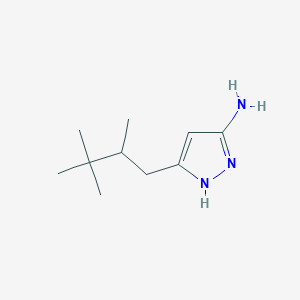



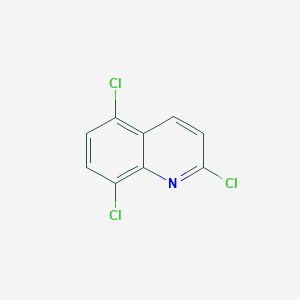
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

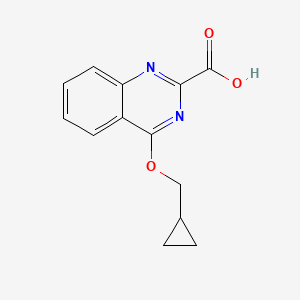
![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)
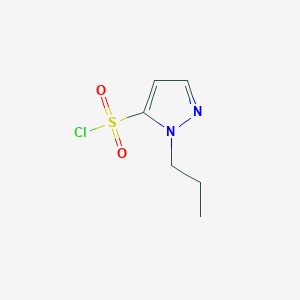
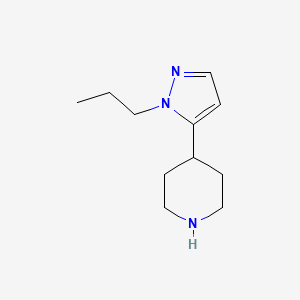
![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)

